molecular formula C5H8O3 B3383646 Methyl 3,4-epoxybutyrate CAS No. 4509-09-5

Methyl 3,4-epoxybutyrate

Cat. No.: B3383646
CAS No.: 4509-09-5
M. Wt: 116.11 g/mol
InChI Key: DQHYBNWZWWGNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-epoxybutyrate: is an organic compound with the molecular formula C5H8O3. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains an epoxide group, which is a three-membered cyclic ether, making it highly reactive and useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-epoxybutyrate can be synthesized through the epoxidation of methyl 3-butenoate using oxidizing agents such as m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the epoxide ring forming at the double bond of the butenoate .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize similar oxidizing agents but are optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-epoxybutyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,4-epoxybutyrate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 3,4-epoxybutyrate involves the reactivity of the epoxide group. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    Ethyl 3,4-epoxybutyrate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Propyl 3,4-epoxybutyrate: Similar in structure but with a propyl ester group.

Uniqueness: Methyl 3,4-epoxybutyrate is unique due to its specific reactivity and the types of products it can form. Its methyl ester group provides distinct properties compared to ethyl or propyl esters, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

methyl 2-(oxiran-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYBNWZWWGNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963335
Record name Methyl (oxiran-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4509-09-5
Record name Methyl 2-oxiraneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4509-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-epoxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004509095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (oxiran-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-epoxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-epoxybutyrate
Reactant of Route 2
Methyl 3,4-epoxybutyrate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-epoxybutyrate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-epoxybutyrate
Reactant of Route 5
Methyl 3,4-epoxybutyrate
Reactant of Route 6
Methyl 3,4-epoxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.